N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine-3-carboxamide derivative characterized by a 4-bromo-3-methylphenyl substituent at the N3 position and a 4-fluorobenzyl group at the N1 position. The bromine atom introduces steric bulk and electron-withdrawing effects, while the fluorine atom enhances metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFN3O2/c1-14-11-18(8-9-20(14)24)27-22(29)19-12-16-3-2-10-26-21(16)28(23(19)30)13-15-4-6-17(25)7-5-15/h2-12H,13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBIRYDITCXGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core, which can be synthesized through a series of cyclization reactions. The brominated phenyl group and the fluorinated phenylmethyl group are then introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The brominated and fluorinated phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The brominated and fluorinated phenyl groups may enhance binding affinity to certain proteins or enzymes, leading to modulation of their activity. The naphthyridine core can interact with nucleic acids or other biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and similar 1,8-naphthyridine-3-carboxamide derivatives:
*Estimated based on structural similarity to and .
Key Observations:
Lipophilicity: The trans-4-methylcyclohexyl group in increases hydrophobicity compared to aromatic substituents, which may influence membrane permeability . Hydrogen Bonding: The hydroxyl group in introduces hydrogen-bonding capacity, a feature absent in the target compound .
Synthetic Routes :
- Analogs like 5a4 and derivatives are synthesized via nucleophilic substitution or ester-to-amide conversions, often involving diethyl malonate or piperidine catalysis .
- The target compound likely follows similar protocols, with bromination at the N3 position and benzylation at N1 .
Spectral Data :
- IR spectra of 5a4 confirm the presence of keto (1686 cm⁻¹) and amide (1651 cm⁻¹) carbonyl groups, consistent with the core 1,8-naphthyridine scaffold .
- LC-MS data for analogs (e.g., m/z 422 for compound 67) validate molecular weights, suggesting reliable characterization methods for the target compound .
Pharmacological Implications
While biological data for the target compound is unavailable, insights from analogs suggest:
- Target Selectivity : The 4-fluorobenzyl group (common in , and 6) is associated with improved metabolic stability and CNS penetration due to fluorine’s electronegativity and small size .
- Steric Hindrance : The 4-bromo-3-methylphenyl group in the target compound may reduce off-target interactions compared to smaller substituents like chlorine .
Biological Activity
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that belongs to the class of naphthyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer activity of various naphthyridine derivatives, including those similar to our target compound. For instance, compounds with naphthyridine structures have been evaluated for their cytotoxic effects against several cancer cell lines, such as:
- Hepatocellular carcinoma (HUH-7)
- Breast cancer (MCF-7)
- Colorectal cancer (HCT-116)
In vitro assays often employ the sulforhodamine B assay to assess cell viability and growth inhibition. It has been reported that certain naphthyridine derivatives exhibit significant cytotoxic effects, with some compounds achieving over 70% inhibition in specific cancer lines .
The mechanism by which naphthyridine derivatives exert their anticancer effects may involve:
- Induction of apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell cycle arrest : Interference with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
- Inhibition of angiogenesis : Disruption of new blood vessel formation which is crucial for tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications in the chemical structure, such as substitutions on the aromatic rings or variations in functional groups, can significantly influence potency and selectivity against cancer cells.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased cytotoxicity |
| Variations in alkyl substituents | Altered lipophilicity and bioavailability |
| Changes in carboxamide group | Enhanced receptor binding affinity |
Study 1: Cytotoxic Evaluation
A study conducted on a series of naphthyridine derivatives demonstrated that compounds with a 4-bromo substitution exhibited enhanced cytotoxic properties against MCF-7 cells. The study utilized a concentration range from 0.1 µM to 10 µM and reported an IC50 value significantly lower than that of standard chemotherapeutics .
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of a closely related naphthyridine derivative in murine models of breast cancer. Results indicated a marked reduction in tumor volume compared to control groups receiving placebo treatments. Histological analyses showed increased apoptosis in treated tumors, corroborating the in vitro findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
